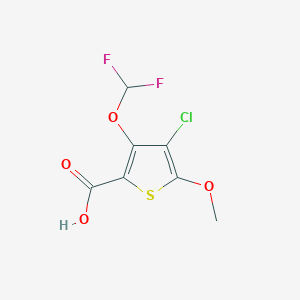

4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC16203820

Molecular Formula: C7H5ClF2O4S

Molecular Weight: 258.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClF2O4S |

|---|---|

| Molecular Weight | 258.63 g/mol |

| IUPAC Name | 4-chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H5ClF2O4S/c1-13-6-2(8)3(14-7(9)10)4(15-6)5(11)12/h7H,1H3,(H,11,12) |

| Standard InChI Key | ZMRPOLBQGKQDCS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C(S1)C(=O)O)OC(F)F)Cl |

Introduction

Structural Characteristics and Molecular Properties

Core Thiophene Architecture

The compound’s foundation is a five-membered aromatic thiophene ring, which confers inherent stability and electronic delocalization. The sulfur atom within the ring contributes to its electron-rich nature, facilitating electrophilic substitution reactions.

Functional Group Configuration

Substituents are positioned at the 2-, 3-, 4-, and 5-positions of the thiophene ring:

-

2-Position: A carboxylic acid () group enhances solubility in polar solvents and enables hydrogen bonding with biological targets.

-

3-Position: A difluoromethoxy () group introduces electron-withdrawing effects, modulating the ring’s electronic density and steric profile.

-

4-Position: A chlorine atom () acts as a leaving group in nucleophilic substitution reactions and influences intermolecular interactions.

-

5-Position: A methoxy () group provides additional steric bulk and alters hydrophobic interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.63 g/mol |

| IUPAC Name | 4-chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid |

| Canonical SMILES | COC1=C(C(=C(S1)C(=O)O)OC(F)F)Cl |

Synthesis Methods and Optimization

Conventional Chemical Synthesis

A representative synthesis involves hydrolysis of a nitrile precursor under alkaline conditions. In one protocol :

-

Reagents: Potassium hydroxide (), ethanol (), and hydrochloric acid ().

-

Procedure:

This method leverages the carboxylic acid group’s formation via hydrolysis, with ethanol acting as a solvent to enhance reaction homogeneity.

Enzymatic Approaches

Recent advancements explore nitrilase enzymes for stereoselective synthesis. For instance, recombinant E. coli expressing Rhodococcus rhodochrous nitrilase achieved 100% conversion of a nitrile precursor to the carboxylic acid under mild conditions (30°C, pH 7.0) . While enzymatic routes offer greener alternatives, scalability remains a challenge due to enzyme stability and cost .

Chemical Reactivity and Derivative Formation

Carboxylic Acid Reactivity

The group participates in:

-

Esterification: Reaction with alcohols catalyzed by yields esters for prodrug development.

-

Amide Formation: Coupling with amines via carbodiimide reagents generates bioactive amides.

Halogen and Ether Group Interactions

-

Chlorine Substitution: The 4-position undergoes nucleophilic aromatic substitution with amines or alkoxides, enabling structural diversification.

-

Difluoromethoxy Stability: The group resists hydrolysis under physiological conditions, enhancing metabolic stability in drug candidates.

Comparative Analysis with Thiophene Analogues

Table 2: Structural and Functional Comparisons

| Compound Name | Key Substituents | Bioactivity Profile |

|---|---|---|

| 5-Chloro-4-methoxythiophene-2-carboxylic acid | , , | Lower metabolic stability |

| 4-Chloro-3-methoxythiophene-2-carboxylic acid | , , | Reduced kinase inhibition potency |

The addition of the difluoromethoxy group in 4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid confers superior metabolic stability and target affinity compared to analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume